molecular formula C7H14O3 B14391996 Ethyl (2R)-2-(hydroxymethyl)butanoate CAS No. 87884-38-6

Ethyl (2R)-2-(hydroxymethyl)butanoate

Cat. No.: B14391996
CAS No.: 87884-38-6
M. Wt: 146.18 g/mol
InChI Key: TWLWLMUHNWWUTE-ZCFIWIBFSA-N
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Description

Ethyl (2R)-2-(hydroxymethyl)butanoate is an organic compound that belongs to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its unique structure, which includes an ethyl group, a hydroxymethyl group, and a butanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2R)-2-(hydroxymethyl)butanoate can be synthesized through esterification reactions. One common method involves the reaction of (2R)-2-(hydroxymethyl)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of ester groups into various organic compounds . These systems offer advantages such as improved reaction control, scalability, and sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-2-(hydroxymethyl)butanoate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: (2R)-2-(carboxymethyl)butanoic acid.

    Reduction: (2R)-2-(hydroxymethyl)butanol.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl (2R)-2-(hydroxymethyl)butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2R)-2-(hydroxymethyl)butanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of (2R)-2-(hydroxymethyl)butanoic acid and ethanol. These products can then participate in various metabolic pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2S)-2-(hydroxymethyl)butanoate: The enantiomer of ethyl (2R)-2-(hydroxymethyl)butanoate, differing in the spatial arrangement of the hydroxymethyl group.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl (2R)-2-(hydroxymethyl)pentanoate: Similar structure but with a longer carbon chain in the backbone.

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and properties. Its (2R) configuration can lead to different biological activities and interactions compared to its (2S) enantiomer.

Q & A

Q. What are the established synthetic routes for Ethyl (2R)-2-(hydroxymethyl)butanoate, and how can reaction conditions be optimized for enantiomeric purity?

Basic Research Focus
The primary synthetic route involves enantiospecific catalytic hydrogenation of ethyl 2-keto-4-phenylbutanoate using palladium catalysts in ethanol . Key parameters for optimization include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd/C) are preferred for asymmetric hydrogenation due to their high enantioselectivity.
  • Hydrogen pressure : Typically 1–5 bar, with higher pressures accelerating reduction but requiring careful control to avoid side reactions.
  • Solvent system : Ethanol is commonly used due to its polarity and compatibility with hydrogenation conditions .
  • Temperature : Reactions are often conducted at 25–50°C to balance reaction rate and enantiomeric excess (ee).

Advanced Research Focus
To achieve >98% ee, researchers employ chiral ligands or modified catalysts. For example, Herold et al. (2000) demonstrated that fine-tuning the catalyst’s chiral environment (e.g., using (R)-BINAP ligands) enhances stereochemical control . Kinetic studies and in-situ monitoring (e.g., FTIR or HPLC) are critical for identifying intermediates and optimizing reaction pathways .

Q. How do researchers confirm the stereochemical configuration and purity of this compound post-synthesis?

Basic Research Focus

  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives). Retention times and peak areas quantify ee .
  • Optical rotation : Measures specific rotation ([α]D) and compares it to literature values (e.g., [α]D = -15.2° for the (R)-enantiomer) .
  • NMR spectroscopy : Key signals (e.g., hydroxyl proton at δ 2.5–3.0 ppm) and coupling constants (J values) confirm stereochemistry .

Advanced Research Focus

  • X-ray crystallography : Resolves absolute configuration by analyzing crystal structures .
  • Advanced NMR techniques : NOESY or ROESY experiments detect spatial proximity of protons to assign stereochemistry unambiguously .

Q. What analytical challenges arise when characterizing this compound, and how are they methodologically addressed?

Basic Research Focus

  • Peak overlapping in NMR : Use deuterated solvents (e.g., CDCl₃) and 2D NMR (COSY, HSQC) to resolve complex splitting patterns .
  • Low volatility for GC-MS : Derivatize the hydroxyl group (e.g., silylation with BSTFA) to improve volatility and detection .

Advanced Research Focus

  • Trace impurities : High-resolution mass spectrometry (HRMS) or LC-MS identifies side products (e.g., diastereomers or oxidation byproducts) at ppm levels .
  • Dynamic kinetic resolution : For racemization-prone intermediates, real-time monitoring via circular dichroism (CD) ensures configuration stability .

Q. How does the hydroxymethyl group in this compound influence its reactivity compared to similar esters without this group?

Basic Research Focus
The hydroxymethyl group introduces hydrogen-bonding capacity , affecting:

  • Solubility : Increased polarity enhances solubility in polar solvents (e.g., ethanol, DMSO) compared to non-hydroxylated analogs .
  • Acid-catalyzed reactions : The hydroxyl group can participate in intramolecular cyclization or act as a proton donor, altering reaction pathways .

Advanced Research Focus

  • Steric effects : The hydroxymethyl group hinders nucleophilic attacks at the ester carbonyl, reducing hydrolysis rates. Computational modeling (DFT) quantifies steric hindrance and predicts reactivity .
  • Catalytic interactions : In asymmetric catalysis, the hydroxyl group may coordinate with metal catalysts, influencing transition-state geometry and enantioselectivity .

Q. What computational methods are employed to model the enantioselective synthesis of this compound?

Advanced Research Focus

  • Density Functional Theory (DFT) : Models transition states to predict enantioselectivity. For example, calculations on Pd-catalyzed hydrogenation reveal energy differences between (R)- and (S)-pathways .
  • Molecular docking : Simulates interactions between chiral catalysts and substrates to optimize ligand design .
  • Kinetic Monte Carlo simulations : Predicts reaction progress under varying conditions (e.g., temperature, pressure) .

Q. How can researchers resolve contradictions in catalytic efficiency data when using different palladium-based catalysts?

Advanced Research Focus

  • Catalyst characterization : Techniques like TEM, XRD, and XPS analyze particle size, crystallinity, and surface composition to correlate structure with activity .
  • Kinetic profiling : Measures turnover frequency (TOF) and activation energy (Ea) to compare catalysts. For example, Pd/C may exhibit higher TOF than Pd/Al₂O₃ due to better dispersion .
  • Reproducibility protocols : Standardizing pre-treatment steps (e.g., catalyst reduction in H₂ flow) minimizes variability .

Properties

CAS No.

87884-38-6

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

ethyl (2R)-2-(hydroxymethyl)butanoate

InChI

InChI=1S/C7H14O3/c1-3-6(5-8)7(9)10-4-2/h6,8H,3-5H2,1-2H3/t6-/m1/s1

InChI Key

TWLWLMUHNWWUTE-ZCFIWIBFSA-N

Isomeric SMILES

CC[C@H](CO)C(=O)OCC

Canonical SMILES

CCC(CO)C(=O)OCC

Origin of Product

United States

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